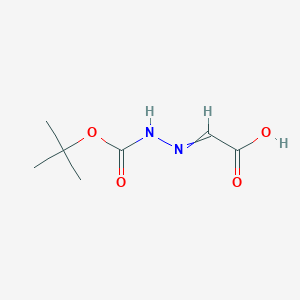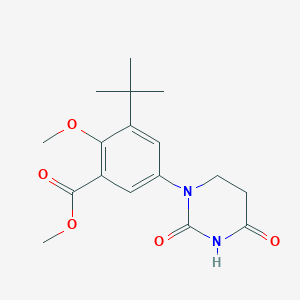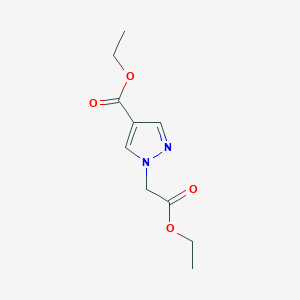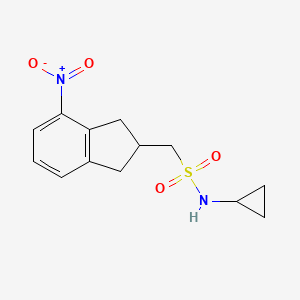![molecular formula C7H14N2O4 B13974894 2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid](/img/structure/B13974894.png)
2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of both an amino group and a hydroxyl group attached to the butanoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid can be achieved through stereospecific reactions from carbohydrate sources such as D-gulonic acid lactone and D-glucono lactone . The process involves a series of selective transformations, including the use of epoxides and chiral amino-alcohols. These reactions are typically promoted by Lewis acids, which facilitate the formation of the desired stereoisomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereospecific synthesis and the use of carbohydrate sources can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used to reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group, with reagents such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a keto acid, while reduction can yield an alcohol.
Aplicaciones Científicas De Investigación
2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions that are crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
L-threonine: An amino acid with a similar structure but lacking the propanoic acid moiety.
L-serine: Another amino acid with a hydroxyl group but differing in the side chain structure.
L-allo-threonine: A stereoisomer of threonine with different spatial arrangement of atoms.
Uniqueness
2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in distinct chemical reactions and biological processes that are not possible with other similar compounds .
Propiedades
IUPAC Name |
2-[(2-amino-3-hydroxybutanoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c1-3(7(12)13)9-6(11)5(8)4(2)10/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZKQTYZIVOJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
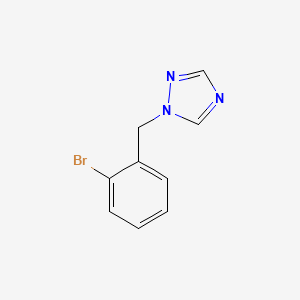

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one](/img/structure/B13974814.png)
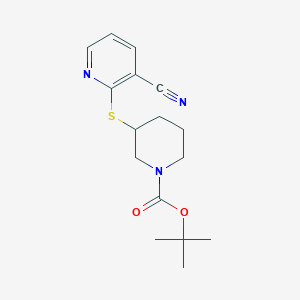

![1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane](/img/structure/B13974820.png)
